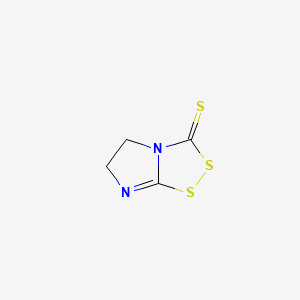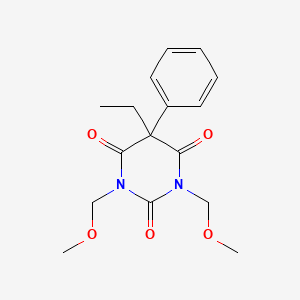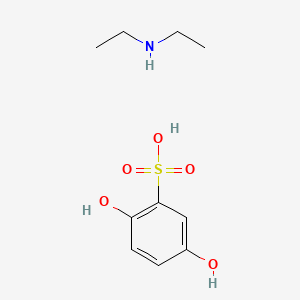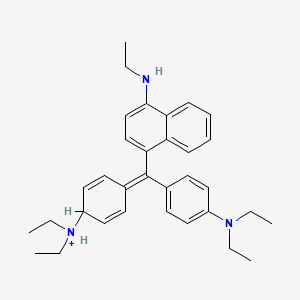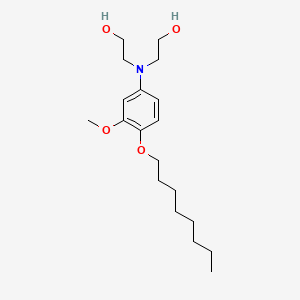
Germacrone
Übersicht
Beschreibung
Germacrone is a sesquiterpene which has been isolated from Geranium macrorrhizum . It has shown antiviral properties in an animal model of influenza infection . Germacrone is an anti-inflammatory ingredient in the Chinese medicine zedoary turmeric .
Synthesis Analysis
Biosynthesis of germacrene A, a direct precursor of germacrone, in Escherichia coli was successfully performed and 11.99 mg/L germacrone A was obtained . Novel germacrone derivatives were designed based on the theories of bioalkylating agents, synthesized, and then investigated for their inhibition effects on Bel-7402, HepG2, A549, and HeLa cells .Molecular Structure Analysis
The molecular structure of germacrone was proposed based on its pyrolytic transformation into β-elemene . Theoretical 1H–1H nuclear coupling constants (JH–H) were calculated for the three most stable conformers of compound 13 .Chemical Reactions Analysis
The chemical reactivity of germacrone, including cyclization reactions, has been presented . Gas chromatographic analyses of essential oils generally show that germacrane sesquiterpenoids are often accompanied by their corresponding elemane Cope rearrangement products .Physical And Chemical Properties Analysis
The molecular formula of Germacrone is C15H22O and its molecular weight is 218.33 . It is used for R&D purposes only and not for medicinal or household use .Wissenschaftliche Forschungsanwendungen
Breast Cancer Treatment
Germacrone, along with curdione and furanodiene, has been shown to be useful in the treatment of breast cancer . A bioinformatics approach was used to identify 11 targeted genes/proteins, 4 key pathways, and 10 biological processes that participate in the mechanism of action in treating breast cancer with these compounds .
Anti-NSCLC Cancer Action
Germacrone, along with curcumin, has been noted for its anti-NSCLC (non-small cell lung cancer) action . The kinetics of these compounds were evaluated in rat liver microsomes (RLMs), human liver microsomes (HLMs), and cytochrome P450 (CYP) enzymes in an NADPH-generating system in vitro .
Pharmacokinetics
The kinetic characteristics of germacrone were studied in rat and human liver microsomes . The half-life (t1/2) of germacrone was found to be 18.02 minutes in RLMs and 16.37 minutes in HLMs .
Interaction with Cytochrome P450 Enzymes
Germacrone interacts with various cytochrome P450 (CYP) enzymes . The half-life (t1/2) of germacrone was found to be 36.48 minutes in CYP3A4, 86.64 minutes in 1A2, 69.31 minutes in 2E1, and 57.76 minutes in 2C19 .
Anticancer Effect
Germacrone has been reported to exhibit many pharmacological properties, especially the anticancer effect . Many in vitro experiments have been performed on various cancer cell lines to explore their anticancer mechanism .
Natural Sesquiterpenoid Compound
Germacrone is a natural sesquiterpenoid compound . This type of compound is known for its various pharmacological properties .
Wirkmechanismus
Target of Action
Germacrone, a natural sesquiterpenoid compound, has been reported to target multiple proteins and genes. It significantly inhibits tyrosinase (TYR) activity , a key enzyme in melanin synthesis. In the treatment of breast cancer, germacrone has been predicted to interact with eleven targeted genes/proteins . It also targets the hepatitis B X-interacting protein (HBXIP), which is highly expressed in several types of human cancer .
Mode of Action
Germacrone interacts with its targets, leading to various cellular changes. It inhibits TYR activity, reduces melanosome synthesis, and decreases dendrite formation of B16F10 cells . Germacrone also down-regulates the expression of TYR, TRP-1, TRP-2, Rab27a, Cdc42, and MITF proteins via the activation of the MAPK signaling pathway . In the context of breast cancer, it has been suggested that germacrone interacts with its targets to induce cell cycle arrest and programmed cell death .
Biochemical Pathways
Germacrone affects several biochemical pathways. It regulates the MAPK signaling pathway, which plays a crucial role in cellular processes such as growth, differentiation, and apoptosis . In the treatment of breast cancer, germacrone is predicted to influence four key pathways . It also regulates the TGF-β/Smad and apoptosis pathways .
Pharmacokinetics
Future research should focus on elucidating these properties .
Result of Action
Germacrone exhibits significant anticancer effects by inducing cell cycle arrest and promoting apoptosis . It inhibits the growth of HepG2 cells and induces the proteolytic cleavage of caspase 3, leading to caspase 3-dependent cleavage of gasdermin E (GSDME), thereby promoting pyroptosis in HepG2 cells . In gastric cancer cells, germacrone inhibits cell proliferation, induces G0/G1-phase cell cycle arrest, and promotes the formation of autophagosomes .
Action Environment
Environmental factors can influence the action of germacrone. For instance, the essential oil composition of plants containing germacrone, which includes the germacrone content itself, can vary depending on environmental conditions . This suggests that the efficacy and stability of germacrone could be influenced by the environment in which the source plant is grown.
Safety and Hazards
Zukünftige Richtungen
Germacrone has been reported to exhibit many pharmacological properties, especially the anticancer effect . Many in vitro experiments have been performed on various cancer cell lines, trying to explore their anticancer mechanism . Structural modification and analogue design are worthy of further study in the future .
Eigenschaften
IUPAC Name |
(3E,7E)-3,7-dimethyl-10-propan-2-ylidenecyclodeca-3,7-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-11(2)14-9-8-12(3)6-5-7-13(4)10-15(14)16/h7-8H,5-6,9-10H2,1-4H3/b12-8+,13-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAULGCQHVOVVRN-SWZPTJTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(=C(C)C)C(=O)CC(=CCC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\CC(=C(C)C)C(=O)C/C(=C/CC1)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6902-91-6 | |
| Record name | Germacrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6902-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Germacrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006902916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Germacrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GERMACRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2WQ6N4FBP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



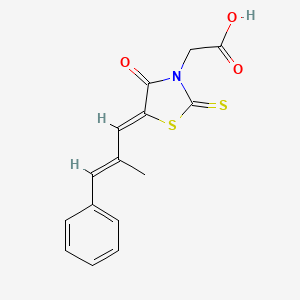

![N-[2-[[(E)-3-(4-Bromophenyl)-2-methylprop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide](/img/structure/B1671372.png)

